3-Chloro-2-(cyclohexyloxy)-4-nitropyridine
Description
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine (CAS: 1881296-14-5) is a substituted pyridine derivative with a molecular formula of C₁₁H₁₂ClN₂O₃. It features a pyridine ring substituted with a chloro group at position 3, a cyclohexyloxy group at position 2, and a nitro group at position 4 . Its structural complexity arises from the interplay of electron-withdrawing (nitro, chloro) and bulky (cyclohexyloxy) groups, which influence reactivity, solubility, and stability.
Properties
IUPAC Name |
3-chloro-2-cyclohexyloxy-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-10-9(14(15)16)6-7-13-11(10)17-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGFPRFDFBAUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclohexyloxy)-4-nitropyridine typically involves the chlorination of 2-(cyclohexyloxy)-4-nitropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration of pyridine derivatives followed by substitution reactions to introduce the cyclohexyloxy group and chlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products such as ketones or carboxylic acids.
Scientific Research Applications
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclohexyloxy)-4-nitropyridine depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Steric Effects
3-Chloro-2-(cyclopentyloxy)-4-nitropyridine (CAS: 1881288-97-6)
- Structural Difference : Cyclopentyloxy group replaces cyclohexyloxy.
- The density (1.384 g/cm³) and boiling point (357.3°C) are slightly lower than those of the cyclohexyl analog due to reduced molecular weight (C₁₀H₁₁ClN₂O₃, 242.66 g/mol) .
3-Chloro-2-(cyclohexyloxy)-5-methylpyridine (YF-5286, CAS: 1881288-73-8)
- Structural Difference : A methyl group replaces the nitro group at position 4.
- Impact : The absence of the nitro group diminishes electron-withdrawing effects, altering reactivity in aromatic substitution reactions. The methyl group enhances lipophilicity but may reduce polarity compared to the nitro-substituted analog .
4-Chloro-2-methoxy-3-nitropyridine (CAS: 17228-64-7)
- Structural Difference : Methoxy group replaces cyclohexyloxy, and nitro is at position 3 instead of 3.
- The nitro group at position 3 may direct electrophilic attacks differently compared to para-substituted analogs .
Electronic Effects and Reactivity
- Nitro Group Position : In 3-Chloro-2-(cyclohexyloxy)-4-nitropyridine, the para-nitro group strongly withdraws electrons, deactivating the ring and directing electrophilic substitution to meta positions. This contrasts with compounds like 4-nitropyridine N-oxide , where the nitro group’s position and N-oxide functionality enhance photoreduction quantum yields in acidic conditions .
- Chloro Substituent: The chloro group at position 3 further deactivates the ring, making the compound less reactive toward nucleophilic aromatic substitution compared to non-chlorinated analogs like 2-(4-methoxyphenoxy)-3-nitropyridine .
Physicochemical Properties
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